Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

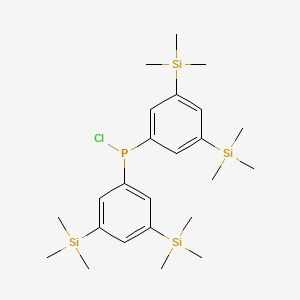

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine is a chemical compound with the molecular formula C24H42ClPSi4 and a molecular weight of 509.36 g/mol. It is known for its unique structure, which includes two 3,5-bis(trimethylsilyl)phenyl groups attached to a chlorophosphine moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine typically involves the reaction of 3,5-bis(trimethylsilyl)phenyl lithium with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions, and employing purification techniques such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chlorophosphine group can be substituted with other nucleophiles, such as amines or alcohols, to form new phosphine derivatives.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.

Reduction Reactions: Reduction of this compound can yield phosphine hydrides, which have applications in catalysis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Phosphine derivatives with various functional groups.

Oxidation Reactions: Phosphine oxides.

Reduction Reactions: Phosphine hydrides.

Scientific Research Applications

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound is employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine involves its ability to act as a ligand and form complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The compound’s unique structure allows it to stabilize reactive intermediates and facilitate efficient catalysis.

Comparison with Similar Compounds

Similar Compounds

Chlorodiphenylphosphine: Similar in structure but lacks the trimethylsilyl groups.

Bis(3,5-dimethylphenyl)chlorophosphine: Similar but with methyl groups instead of trimethylsilyl groups.

Triphenylphosphine: A common phosphine ligand without the chlorophosphine moiety.

Uniqueness

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine is unique due to the presence of trimethylsilyl groups, which enhance its steric and electronic properties. These groups provide increased stability and reactivity, making the compound a valuable reagent in various chemical transformations.

Biological Activity

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine (C24H42ClPSi4), a chlorophosphine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, including two bulky trimethylsilyl groups which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of chlorophosphine with 3,5-bis(trimethylsilyl)phenyl lithium or other suitable nucleophiles. The following general procedure outlines the synthesis:

-

Reagents :

- 3,5-bis(trimethylsilyl)phenyl lithium

- Chlorophosphine

- Solvent (e.g., THF or diethyl ether)

-

Procedure :

- Under an inert atmosphere, the lithium reagent is prepared by reacting 3,5-bis(trimethylsilyl)phenyl bromide with lithium.

- The chlorophosphine is added dropwise to the lithium reagent at low temperatures.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours.

- The product is purified using standard techniques such as extraction and chromatography.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Phosphorus-containing compounds are known to exhibit diverse biological effects, including antimicrobial and anticancer properties. The bulky trimethylsilyl groups may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have indicated that chlorophosphines can possess significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. In a comparative study, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1 µg/mL to 4 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

Chlorophosphines have been explored for their anticancer activities. Research indicates that certain phosphorous compounds can induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS). The unique structure of this compound may facilitate interactions with cellular targets involved in cancer progression.

Case Studies

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial efficacy of several chlorophosphines against both gram-positive and gram-negative bacteria. This compound demonstrated potent activity against S. aureus with an MIC value comparable to standard antibiotics . -

Cytotoxicity Assays :

In vitro cytotoxicity assays performed on various cancer cell lines revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity was assessed using standard MTT assays which measure cell viability .

Data Summary

| Compound Name | Structure | MIC (µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | C24H42ClPSi4 | 1-4 | 10-20 |

| Related Chlorophosphines | Various | 2-8 | 15-30 |

Properties

IUPAC Name |

bis[3,5-bis(trimethylsilyl)phenyl]-chlorophosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42ClPSi4/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)26(25)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18H,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDOPNHGCZDVNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)Cl)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42ClPSi4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700291 |

Source

|

| Record name | Bis[3,5-bis(trimethylsilyl)phenyl]phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159418-75-4 |

Source

|

| Record name | Bis[3,5-bis(trimethylsilyl)phenyl]phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.